
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzamide core, making it a compound of interest in both organic chemistry and applied sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide typically involves the bromination of N-(2-chlorophenyl)-2-hydroxybenzamide. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Starting Material: N-(2-chlorophenyl)-2-hydroxybenzamide.
Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction can modify the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine and chlorine atoms can form halogen bonds with target proteins, affecting their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide
- 3,5-dibromo-N-(2-methylphenyl)-2-hydroxybenzamide
- 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide
Uniqueness
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6149-60-6 |
|---|---|
Molekularformel |
C13H8Br2ClNO2 |
Molekulargewicht |
405.47 g/mol |
IUPAC-Name |
3,5-dibromo-N-(2-chlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br2ClNO2/c14-7-5-8(12(18)9(15)6-7)13(19)17-11-4-2-1-3-10(11)16/h1-6,18H,(H,17,19) |
InChI-Schlüssel |
FHSUQICSJNEUKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



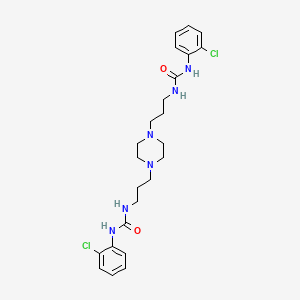
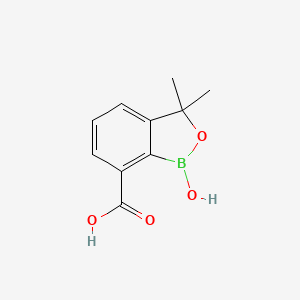
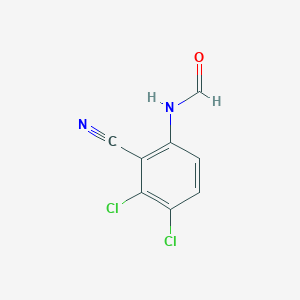
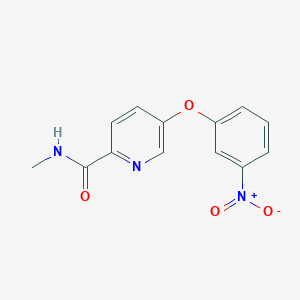

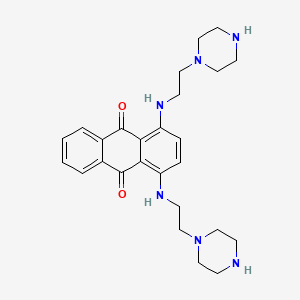
![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
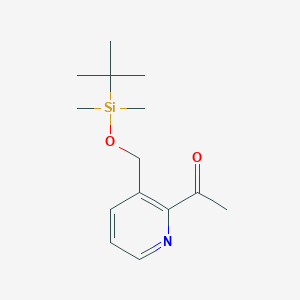

![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

